1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a nitrophenyl group, and a sulfonylpiperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The addition of a nitro group to another phenyl ring.
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Coupling Reactions: The final step involves coupling the bromophenyl and nitrophenyl groups to the sulfonylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes or receptors, leading to various biological effects. The sulfonylpiperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
- 1-[(3-Fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
- 1-[(3-Methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
Uniqueness
1-[(3-Bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of bromophenyl and nitrophenyl groups with the sulfonylpiperazine moiety provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S.C2H2O4/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXJTPHOAXLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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